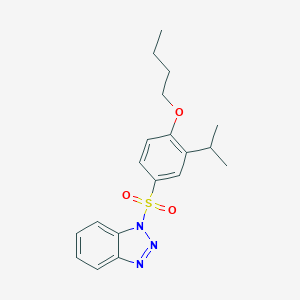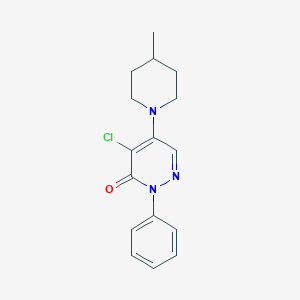
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCMX has been used as a disinfectant and as an antibacterial agent. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and biochemical and physiological effects of DCMX.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide is not well understood. It is believed to act by disrupting the cell membrane of bacteria, leading to cell death. This compound has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. This compound has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has several advantages as a reagent in scientific research. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, this compound has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. One area of research is the development of new synthesis methods that are more efficient and have higher yields. Another area of research is the investigation of the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of new antibacterial agents. Finally, there is a need for more research on the biochemical and physiological effects of this compound. This could help to identify potential therapeutic uses for this compound in the treatment of certain diseases.
Méthodes De Synthèse
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 3,4-dichlorobenzene sulfonamide with diethylamine to form 2,4-dichloro-N,N-diethylbenzenesulfonamide. The second step involves the reaction of the intermediate compound with methyl iodide to form this compound. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been widely used as a disinfectant in the food industry, water treatment plants, and hospitals. It has also been used as an antibacterial agent in personal care products such as soaps and shampoos. In scientific research, this compound has been used as a reagent for the determination of trace amounts of copper in water and as a substrate for the synthesis of novel sulfonamide compounds.
Propriétés
Formule moléculaire |
C11H15Cl2NO2S |
|---|---|
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)10-7-6-9(12)8(3)11(10)13/h6-7H,4-5H2,1-3H3 |
Clé InChI |
CBHAWTAAFRCDTE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)





![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)


![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
